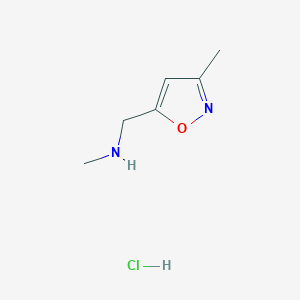

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of N-methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and oxygen atoms. The official IUPAC name for this compound is N-methyl(3-methyl-5-isoxazolyl)methanamine hydrochloride, which accurately reflects its complete structural composition. Alternative systematic names found in chemical databases include N-methyl-1-(3-methylisoxazol-5-yl)methanamine hydrochloride, which provides equivalent structural information using slightly different nomenclature conventions.

The nomenclature breakdown reveals several key structural elements that define this compound's identity. The "isoxazolyl" designation indicates the presence of a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,2-arrangement. The "3-methyl" specification denotes a methyl substituent attached to the third carbon position of the isoxazole ring, while "5-" indicates the attachment point for the methanamine side chain. The "N-methyl" prefix specifies methylation of the terminal amino nitrogen, distinguishing this compound from its unmethylated analog.

Chemical registry systems assign this compound the CAS number 1000896-85-4, providing a unique identifier for database searches and regulatory documentation. The systematic naming conventions ensure unambiguous identification across different chemical databases and research publications, facilitating accurate communication within the scientific community. This standardized nomenclature proves essential for pharmaceutical development, where precise identification prevents potential confusion with structurally related compounds.

Properties

IUPAC Name |

N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAAQOUQIBYDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Several methods can be used to prepare the isoxazole compound. These methods involve various chemical reactions and starting materials.

One method involves reacting a compound with an anion of acetonitrile, followed by a methyl Grignard reagent and subsequent reaction with hydroxylamine. The intermediate product can then be reacted with a cyclizing and dehydrating reagent to yield the desired product.

Alternatively, a starting material such as (S)-pyroglutamic acid can be reacted with an esterifying reagent to prepare an (S)-pyroglutamic acid ester.

Another method for producing an isoxazole involves reacting acetonitrile with ethyl acetate in the presence of metal alkali to form acetyl acetonitrile. The acetyl acetonitrile is then reacted with p-toluenesulfonyl hydrazide to form hydrazone, followed by a ring closure reaction with hydroxylamine under alkaline conditions to produce 3-amino-5-methyl isoxazole.

Detailed Procedures and Reaction Conditions

2.1. Method Using Acetonitrile Anion and Grignard Reagent

- Step (a): React a compound of formula (2) (where Alk is methyl) with an anion of acetonitrile, followed by a methyl Grignard reagent and subsequent reaction of the intermediate with hydroxylamine, with or without isolating the novel reaction product of formula (3a).

- Step (b): React the product of step (a) with a cyclizing and dehydrating reagent in a suitable solvent at a temperature of 0° C. to reflux temperature for 3 to 48 hours, and isolate the desired product in high chiral purity.

2.2. Method Using (S)-Pyroglutamic Acid

- Step (a): React (S)-pyroglutamic acid with an esterifying reagent at -10° C. to 80° C. for 3 to 48 hours to prepare the (S)-pyroglutamic acid ester of formula (6).

2.3. Method Using Acetyl Acetonitrile

- Step 1: React acetonitrile in metal alkali to generate negative ions, and then react the negative ions with ethyl acetate or methyl acetate to obtain the acetyl acetonitrile.

- Step 2: Add the acetyl acetonitrile into an alcohol solvent and p-toluenesulfonyl hydrazide, and perform a reflux reaction to obtain corresponding hydrazone. The hydrazone obtained after the reaction is a white crystalline solid.

- Step 3: Add hydroxylamine hydrochloride into potassium carbonate for dissociation, then add the hydrazone obtained in the second step, and heat for a ring-closing reaction to obtain the 3-amino-5-methyl isoxazole. The optimal reaction temperature for the ring-closing reaction is 65-90°C, slightly refluxing the solvent.

Reagents and Solvents

- Metal Alkali: NaH, n-BuLi, or LDA

- Alcoholic Solvent: Methanol or ethanol

- Ring Closure Reaction: Ethylene glycol dimethyl ether, diethoxymethane, tetrahydrofuran, 2-methyltetrahydrofuran, or toluene

Example Procedure for Acetyl Acetonitrile Method

- Add sodium hydride (12.0g, 0.3mol, 60%) to a solution of 120mL tetrahydrofuran in acetonitrile (10.3g, 0.25mol), followed by ethyl acetate (26.4g, 0.3mol).

- Heat under reflux for 4 hours, then cool to room temperature.

- Quench with ice water and adjust to pH 5-6 with 2N HCl.

- Extract with ethyl acetate, dry over anhydrous sodium sulfate for the organic layer, and concentrate to give 18.9g of acetonitrile, 96% GC purity, 91% yield.

- Dissolve the product of the acetyl acetonitrile (18.9g, 0.23mol) obtained in the previous step in 600mL of methanol in a 1L reaction bottle, then add p-toluenesulfonyl hydrazide (40.2

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted isoxazoles .

Scientific Research Applications

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole-Based Derivatives

3-(4-Methoxyphenyl)-N,N-dimethyl-5-isoxazoleethanamine Hydrochloride (CAS: 2148-77-8)

- Structure: Features a 4-methoxyphenyl substituent on the isoxazole ring and a dimethylaminoethyl side chain.

- Molecular Formula : C₁₄H₁₇ClN₂O₂.

- Key Differences : The aromatic methoxyphenyl group enhances lipophilicity compared to the simpler 3-methyl substitution in the target compound. This may affect receptor binding or metabolic stability .

Hypothetical Data for N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine Hydrochloride

- Molecular Formula : C₆H₁₁ClN₂O.

- Molecular Weight : ~162.6 g/mol (calculated).

Oxadiazole-Based Derivatives

Oxadiazoles (1,2,4- or 1,3,4-isomers) are nitrogen-rich heterocycles often used in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities.

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride (CAS: 1042505-40-7)

- Molecular Formula : C₆H₁₂ClN₃O.

- Molecular Weight : 177.63 g/mol.

- Key Differences : The ethyl substituent on the oxadiazole increases hydrophobicity compared to the methyl group in the target compound. The oxadiazole ring may exhibit stronger dipole interactions than isoxazole .

(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

- Molecular Formula : C₄H₇ClN₃O.

- Molecular Weight : 141.17 g/mol.

- Physicochemical Properties: XLogP3: 0.4 (indicating moderate lipophilicity). Hydrogen Bond Donors/Acceptors: 1/3. Safety Profile: Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (CAS: 1185300-67-7)

- Molecular Formula : C₁₀H₁₂ClN₃O.

- Molecular Weight : 225.68 g/mol.

Biological Activity

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique isoxazole ring, which is known for its diverse biological activities. Isoxazoles are often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methyl group at the 3-position of the isoxazole ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride. Research indicates that compounds containing isoxazole structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus epidermidis | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 62.5–500 µg/mL | 125 to >2000 µg/mL |

These results indicate that N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride shows potent activity against certain strains of Staphylococcus spp., particularly methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in clinical settings due to antibiotic resistance .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have also been investigated. Cytotoxicity assays conducted on various cancer cell lines reveal that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

| Cell Line | Half-Maximal Cytotoxic Concentration (CC50) |

|---|---|

| A549 (lung adenocarcinoma) | 58.4 µM |

| MCF7 (breast adenocarcinoma) | 124.65–171.81 µM |

| NHDF (normal human dermal fibroblasts) | >200 µM |

The data suggest that N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride has a favorable therapeutic index, as it shows significantly lower toxicity towards normal cells compared to cancerous cells .

The mechanism by which N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride exerts its biological effects involves several pathways:

- HDAC Inhibition : Compounds with isoxazole moieties have been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with apoptosis and cell cycle arrest in cancer cells .

- Pro-Apoptotic Activity : The compound has demonstrated pro-apoptotic effects in various cancer cell lines, indicated by increased levels of caspase-3 and alterations in BCL-2 levels, suggesting it may induce apoptosis through intrinsic pathways .

Q & A

Advanced Research Question

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Isoxazole derivatives often target GABA receptors or kinases .

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the methylamine group) and transition states to guide synthetic modifications .

- ADMET Prediction : Tools like SwissADME can estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on logP and molecular weight .

What safety protocols are essential for handling N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride in laboratory settings?

Basic Research Question

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials (e.g., vermiculite) .

- Waste Disposal : Follow EPA guidelines for halogenated organic waste. Hydrolysis under basic conditions (NaOH) can degrade the compound into less hazardous byproducts .

How can researchers analyze and mitigate hazardous decomposition products generated during reactions?

Advanced Research Question

- GC-MS Monitoring : Identify volatile byproducts (e.g., HCl, CO, NOₓ) in real-time during thermal degradation .

- Scrubber Systems : Install acid gas scrubbers in exhaust systems to neutralize HCl vapors.

- Catalytic Converters : Use Pt/Pd catalysts to oxidize nitrogen oxides into less toxic species (N₂, O₂) .

What are the best practices for scaling up synthesis from milligram to gram quantities while maintaining consistency?

Advanced Research Question

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reduce side reactions.

- Quality Control : Perform periodic HPLC-UV checks (λ = 254 nm) to ensure ≥95% purity at each scale-up stage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.